molecular formula C11H20O3 B13673606 8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-ol

8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-ol

Cat. No.: B13673606
M. Wt: 200.27 g/mol
InChI Key: ISRPCDFNYSOYSC-UHFFFAOYSA-N
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Description

8,8-Dimethyl-1,9-dioxaspiro[55]undecan-4-ol is a spiro compound characterized by a unique bicyclic structure containing two oxygen atoms and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

    Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are employed.

    Substitution: Reagents like SOCl₂ (Thionyl chloride) or PBr₃ (Phosphorus tribromide) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated compounds or other substituted derivatives.

Scientific Research Applications

8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-1,9-dioxaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. The hydroxyl group and spiro structure allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,7-Dioxaspiro[5.5]undecane: Similar spiro structure but lacks the dimethyl and hydroxyl groups.

    1,4-Dioxaspiro[4.5]decan-8-ol: Contains a different ring size and hydroxyl group position.

    1,3-Dioxane: A simpler cyclic ether without the spiro structure.

Uniqueness

8,8-Dimethyl-1,9-dioxaspiro[55]undecan-4-ol is unique due to its specific spiro structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

10,10-dimethyl-1,9-dioxaspiro[5.5]undecan-4-ol

InChI

InChI=1S/C11H20O3/c1-10(2)8-11(4-6-13-10)7-9(12)3-5-14-11/h9,12H,3-8H2,1-2H3

InChI Key

ISRPCDFNYSOYSC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCO1)CC(CCO2)O)C

Origin of Product

United States

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